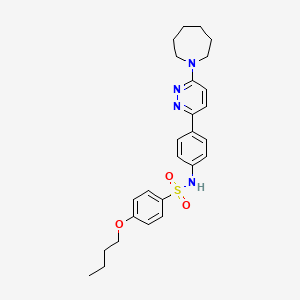

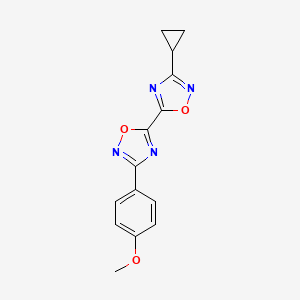

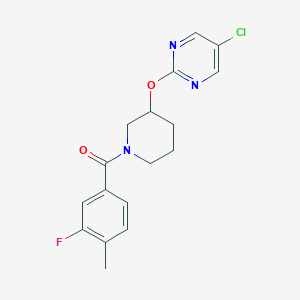

![molecular formula C18H14N4O4S B2962691 (Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-66-9](/img/structure/B2962691.png)

(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are an important class of compounds in medicinal chemistry . They have been found to possess a variety of biological properties, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Synthesis Analysis

Benzothiazole and its derivatives can be synthesized through various methods. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The structure of synthesized benzothiazole derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through a copper (I) catalyzed azide-alkyne cycloaddition reaction .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. They have been used in the synthesis of compounds like sulfathiazole, which exhibits antimicrobial activity. The compound could potentially be modified to enhance its antimicrobial efficacy against a range of pathogens .

Anticancer Properties

Thiazole compounds have been identified as having anticancer activities. Tiazofurin, a notable thiazole-based drug, is used in cancer treatment. Research into the modification of thiazole moieties could lead to the development of new molecules with potent antitumor properties .

Anti-Alzheimer’s Disease

Thiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. The compound’s structure could be key in designing drugs that mitigate the progression of such conditions .

Antihypertensive Effects

Some thiazole derivatives exhibit antihypertensive activities. This compound could be studied further to assess its potential in managing high blood pressure and related cardiovascular conditions .

Antioxidant Capabilities

The compound’s thiazole core may contribute to antioxidant properties, which are crucial in protecting cells from oxidative stress. This can be particularly beneficial in preventing diseases associated with free radical damage .

Hepatoprotective Activity

Thiazole derivatives can also possess hepatoprotective activities, offering protection against various forms of liver damage. This compound could be part of therapeutic strategies aimed at maintaining liver health .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyano-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S/c1-26-9-8-21-15-7-6-14(22(24)25)10-16(15)27-18(21)20-17(23)13-4-2-12(11-19)3-5-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDNTTZHMQRFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

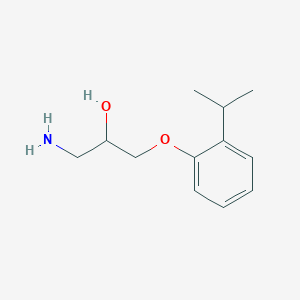

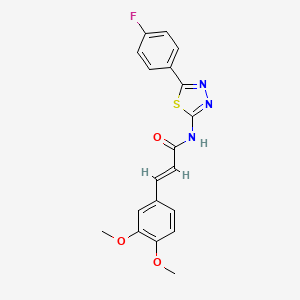

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

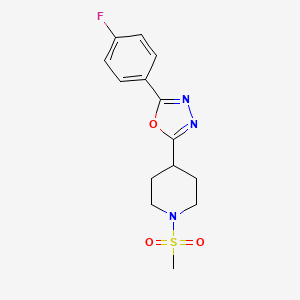

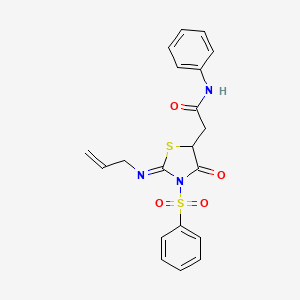

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)

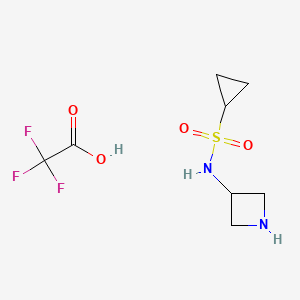

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)

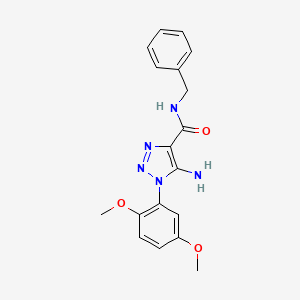

![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)